3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone
CAS No.:
Cat. No.: VC18537046
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO5 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | (4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C22H25NO5/c1-26-19-10-12-20(13-11-19)27-14-6-5-9-21(24)23-18(16-28-22(23)25)15-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-16H2,1H3/t18-/m0/s1 |
| Standard InChI Key | JEMQXSATDVOKQF-SFHVURJKSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)OCCCCC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)OCCCCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone belongs to the oxazolidinone family, characterized by a five-membered ring containing oxygen and nitrogen. Its IUPAC name, (4S)-4-benzyl-3-[5-(4-methoxyphenoxy)pentanoyl]-1,3-oxazolidin-2-one, reflects the stereochemistry at the C4 position and the substitution pattern . The compound’s structure includes a benzyl group at C4 and a 5-(4-methoxyphenoxy)pentanoyl moiety at C3, contributing to its chiral properties and biological activity .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₅NO₅ | |
| Molecular Weight | 383.44 g/mol | |
| Boiling Point | 579.8±30.0 °C (Predicted) | |
| Density | 1.202±0.06 g/cm³ (Predicted) | |
| Solubility | Dichloromethane, Ethyl Acetate |
Stereochemical Considerations
The (4S) configuration ensures enantiomeric purity, critical for its role as a chiral auxiliary in synthesizing biologically active molecules like Stigmatellin A . Stereochemical integrity is maintained through asymmetric synthesis techniques, such as using (S)-4-benzyl-2-oxazolidinone as a precursor .
Synthesis and Reaction Pathways
Stepwise Synthesis
The synthesis involves three primary steps:
-
Carboxyl Reduction: 2-Amino-benzene ethylformic acid undergoes reduction using agents like sodium borohydride, yielding aminophenylpropyl alcohol .
-
Cyclization: The alcohol reacts with diethyl carbonate under microwave irradiation (60–120°C), forming the oxazolidinone ring with high regioselectivity .
-
Acylation: Propionyl chloride is introduced in tetrahydrofuran at -10–0°C, followed by warming to 15–50°C to complete the reaction .
Key Reaction Conditions:
-
Microwave Assistance: Reduces reaction time from hours to minutes while improving yield (≥90% per step) .
-
Solvent Optimization: Tetrahydrofuran and ethyl acetate minimize side reactions .
Green Chemistry Innovations
The adoption of microwave synthesis aligns with sustainable practices by reducing solvent volumes by 40–60% compared to conventional methods . Chromatographic purification ensures >95% purity, critical for pharmaceutical intermediates .
Physicochemical Properties
Thermal Stability
The compound’s high predicted boiling point (579.8°C) suggests stability under elevated temperatures, advantageous for storage and handling . Differential scanning calorimetry (DSC) data would further elucidate its phase transitions.
Solubility and Partitioning
Lipophilic character (logP ≈ 3.8) derived from the benzyl and methoxyphenoxy groups enhances membrane permeability, though aqueous solubility is limited . This property necessitates formulation strategies for in vivo applications.
Biological Activity and Applications
Mechanism of Action
As an oxazolidinone derivative, the compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing tRNA accommodation. This mechanism parallels linezolid, though direct evidence for this compound remains speculative.
Intermediate in Stigmatellin A Synthesis
Stigmatellin A, a respiratory chain inhibitor, relies on this compound for introducing chirality during its synthesis . The oxazolidinone ring serves as a temporary stereochemical controller, later removed in downstream steps .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Ventilation | Use fume hoods |
| Storage | Cool, dry place (<25°C) |
Future Directions and Research Gaps
Pharmacokinetic Studies
No data exists on absorption, distribution, metabolism, or excretion (ADME). In vitro assays using Caco-2 cells could predict intestinal permeability, guiding formulation development.
Antibacterial Efficacy Screening
While structurally related to antibiotics, this compound’s efficacy against Gram-positive pathogens (e.g., MRSA) remains untested. Broth microdilution assays would quantify minimum inhibitory concentrations (MICs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume